molecular formula C8H7NO2S2 B1213235 Benzothiazole, 2-(methylsulfonyl)- CAS No. 7144-49-2

Benzothiazole, 2-(methylsulfonyl)-

Cat. No. B1213235
CAS RN: 7144-49-2
M. Wt: 213.3 g/mol
InChI Key: YZOXPLQWARQVEJ-UHFFFAOYSA-N
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Description

“Benzothiazole, 2-(methylsulfonyl)-” is a chemical compound with the molecular formula C8H7NO2S2 . It has an average mass of 213.277 Da and a monoisotopic mass of 212.991821 Da .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “Benzothiazole, 2-(methylsulfonyl)-”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “Benzothiazole, 2-(methylsulfonyl)-” is represented by the formula C8H7NO2S2 .


Physical And Chemical Properties Analysis

“Benzothiazole, 2-(methylsulfonyl)-” has a molecular weight of 213.28 . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the search results.

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Benzothiazole and its derivatives have been found to possess a wide range of pharmacological properties . They are used in the synthesis of more potent biologically active benzothiazole-based drugs .
    • The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
    • The methods of application or experimental procedures involve different synthetic pathways .
    • The outcomes have led to the development of numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds with enormous biological applications .
  • Antimicrobial Research

    • Benzothiazole derivatives have shown significant antimicrobial properties .
    • The methods of application involve investigating the antimicrobial properties of the title compound derivatives against various bacteria and fungi .
    • The outcomes have shown that these derivatives are effective against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and various fungi .
  • Antitumor Research

    • Benzothiazole derivatives have been found to be effective against cancer-causing cells .
    • The methods of application involve the synthesis of fluoro-benzothiazole derivatives and then followed by screening for antibacterial, antifungal, and anti-inflammatory activity .
    • The outcomes have shown that these derivatives have anti-proliferative activities on HepG2 and MCF-7 cell line .
  • Fluorescent Probes

    • 2-aryl benzothiazoles are versatile scaffolds which have been used as fluorescent probes for analyte detection .
    • The methods of application involve the synthesis of 2-aryl benzothiazoles and their use as fluorescent probes .
    • The outcomes have shown that these derivatives can be used effectively for the detection of various analytes .
  • Anti-melanogenesis

    • 2-aryl benzothiazoles have been found to have anti-melanogenesis properties .
    • The methods of application involve the synthesis of 2-aryl benzothiazoles and their testing on melanoma cells .
    • The outcomes have shown that these derivatives can inhibit the production of melanin in melanoma cells .
  • Electrophosphorescent Emitter in OLEDs

    • Benzothiazole derivatives are also used as electrophosphorescent emitters in Organic Light Emitting Diodes (OLEDs) .
    • The methods of application involve the synthesis of benzothiazole derivatives and their incorporation into the OLED structure .
    • The outcomes have shown that these derivatives can improve the efficiency and lifespan of OLEDs .
  • Anti-HIV

    • Benzothiazole derivatives have been found to have anti-HIV properties .
    • The methods of application involve the synthesis of benzothiazole derivatives and their testing on HIV-infected cells .
    • The outcomes have shown that these derivatives can inhibit the replication of HIV in infected cells .
  • Anti-Parkinson

    • Benzothiazole derivatives have been found to have anti-Parkinson properties .
    • The methods of application involve the synthesis of benzothiazole derivatives and their testing on Parkinson’s disease models .
    • The outcomes have shown that these derivatives can alleviate the symptoms of Parkinson’s disease .
  • Anti-Diabetic

    • Benzothiazole derivatives have been found to have anti-diabetic properties .
    • The methods of application involve the synthesis of benzothiazole derivatives and their testing on diabetic models .
    • The outcomes have shown that these derivatives can regulate blood glucose levels .
  • Anti-Leishmanial

    • Benzothiazole derivatives have been found to have anti-leishmanial properties .
    • The methods of application involve the synthesis of benzothiazole derivatives and their testing on Leishmania parasites .
    • The outcomes have shown that these derivatives can inhibit the growth of Leishmania parasites .
  • Angiogenesis Inhibitors

    • Benzothiazole derivatives have been found to inhibit angiogenesis .
    • The methods of application involve the synthesis of benzothiazole derivatives and their testing on angiogenesis models .
    • The outcomes have shown that these derivatives can inhibit the formation of new blood vessels .
  • Anti-Malarial

    • Benzothiazole derivatives have been found to have anti-malarial properties .
    • The methods of application involve the synthesis of benzothiazole derivatives and their testing on malaria parasites .
    • The outcomes have shown that these derivatives can inhibit the growth of malaria parasites .

Safety And Hazards

Safety data sheets suggest that “Benzothiazole, 2-(methylsulfonyl)-” may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

Recent research has highlighted the synthetic developments of benzothiazole-based compounds, including “Benzothiazole, 2-(methylsulfonyl)-”, for their potential pharmacological properties . This suggests that future research may continue to explore the synthesis of these compounds and their potential applications in medicinal chemistry .

properties

IUPAC Name

2-methylsulfonyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c1-13(10,11)8-9-6-4-2-3-5-7(6)12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOXPLQWARQVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287587
Record name 2-(Methanesulfonyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazole, 2-(methylsulfonyl)-

CAS RN

7144-49-2
Record name 7144-49-2
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methanesulfonyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfonyl)benzothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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